molecular formula C20H23BrClN5O2 B11295087 N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine

N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine

Cat. No.: B11295087
M. Wt: 480.8 g/mol
InChI Key: JCDRDIJARHSSTD-UHFFFAOYSA-N
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Description

N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Bromination: Introduction of a bromine atom into the aromatic ring.

    Etherification: Formation of an ether bond by reacting the brominated compound with 4-chlorobenzyl alcohol.

    Methoxylation: Introduction of a methoxy group into the aromatic ring.

    Tetrazole Formation: Formation of the tetrazole ring through cyclization reactions involving butylamine and appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine is unique due to its specific combination of functional groups and its tetrazole ring structure

Properties

Molecular Formula

C20H23BrClN5O2

Molecular Weight

480.8 g/mol

IUPAC Name

N-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-butyltetrazol-5-amine

InChI

InChI=1S/C20H23BrClN5O2/c1-3-4-9-27-25-20(24-26-27)23-12-15-10-17(21)19(18(11-15)28-2)29-13-14-5-7-16(22)8-6-14/h5-8,10-11H,3-4,9,12-13H2,1-2H3,(H,23,25)

InChI Key

JCDRDIJARHSSTD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1N=C(N=N1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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